

"biodegradability and environmental impact of dimethyl carbonate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methylcarbonate*

Cat. No.: *B8334205*

[Get Quote](#)

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Dimethyl Carbonate

Abstract

Dimethyl Carbonate (DMC) is increasingly recognized as a pivotal green solvent and reagent, supplanting more hazardous chemicals like phosgene and dimethyl sulfate in various industrial applications.^{[1][2]} This guide provides a comprehensive technical analysis of DMC's environmental profile, with a specific focus on its biodegradability, environmental fate, and ecotoxicological impact. We synthesize data from established testing protocols, particularly OECD guidelines, to offer a clear perspective for researchers, chemists, and drug development professionals. The document elucidates DMC's classification as "readily biodegradable," its low potential for bioaccumulation, and its minimal aquatic toxicity.^{[3][4]} Furthermore, it explores the metabolic pathways and the environmental impact of its production processes, presenting a holistic view of DMC's role within the principles of green chemistry.

Introduction to Dimethyl Carbonate: A Green Chemistry Perspective

Dimethyl Carbonate (CAS 616-38-6) is a colorless, flammable liquid with a characteristic ester-like odor.^[5] Its growing prominence is not merely due to its efficacy as a solvent and a methylating/carbonylating agent but is deeply rooted in its favorable environmental and safety profile.^{[2][6]} Unlike traditional reagents such as methyl halides and phosgene, DMC offers a

non-toxic and non-corrosive alternative that circumvents the production of inorganic salt by-products.^[7]

Key applications include:

- **Green Solvent:** Its low toxicity and status as a Volatile Organic Compound (VOC)-exempt solvent in the United States make it a preferred substitute for toluene, xylene, and acetone in paints, coatings, and adhesives.^{[1][8][9]}
- **Chemical Synthesis:** It serves as a safer reagent for methylation and carbonylation in the production of polycarbonates, pharmaceuticals, and agrochemicals.^{[1][6]}
- **Energy Storage:** High-purity DMC is a critical component of electrolyte formulations in lithium-ion batteries, contributing to improved performance and stability.^{[1][10]}

Its designation as a "green" chemical is supported by its low toxicity, biodegradability, and its potential to be synthesized from CO₂, positioning it as a key player in sustainable industrial processes.^{[11][12]}

Table 1: Key Physicochemical Properties of Dimethyl Carbonate

Property	Value	Source
Molecular Formula	C ₃ H ₆ O ₃	[5]
Molecular Weight	90.08 g/mol	[13]
Boiling Point	90-91 °C	[13]
Melting Point	2-4 °C	[5]
Vapor Pressure	55.36 mm Hg @ 25°C	[13]
Water Solubility	139 g/L; partially soluble	[11][14]
Log K _{ow} (n-octanol/water)	0.354 (20 °C)	[4]

Environmental Fate and Distribution

Understanding the environmental fate of a chemical is crucial to assessing its overall impact. When released into the environment, DMC primarily partitions into air and water, with negligible distribution to soil, sediment, or biota.[\[3\]](#)

- Atmospheric Fate: DMC is not expected to undergo direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm.[\[5\]](#) Its primary atmospheric degradation mechanism is reaction with photochemically-produced hydroxyl radicals. This process has an estimated atmospheric half-life of approximately 24.6 days, indicating a relatively low potential for long-range transport.[\[5\]](#)
- Aquatic Fate & Hydrolysis: DMC is partially soluble in water.[\[14\]](#) While stable, it can undergo hydrolysis, particularly under acidic or alkaline conditions, to form methanol and carbon dioxide.[\[14\]](#)[\[15\]](#) The rate of hydrolysis under neutral environmental conditions is slow; one study noted that less than 10% of DMC hydrolyzed back to methanol and CO₂ over 20 hours at 140°C in the absence of a catalyst, suggesting significant stability in the presence of moisture under typical environmental conditions.[\[16\]](#) This hydrolysis is a key step in its ultimate biodegradation pathway.

Biodegradability Assessment

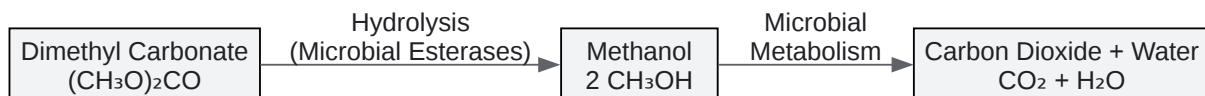
A central tenet of DMC's green profile is its high biodegradability.[\[2\]](#)[\[10\]](#)[\[14\]](#) It is classified as "readily biodegradable," meaning it has the potential to undergo rapid and ultimate degradation in an aquatic environment.

Principles of "Ready Biodegradability" (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides a series of internationally recognized guidelines for testing the biodegradability of chemicals.[\[17\]](#) The "Ready Biodegradability" tests (OECD 301 series) are stringent evaluations that screen for substances that will biodegrade rapidly and completely in the environment.[\[18\]](#) To pass, a substance must typically achieve 60% of its theoretical maximum CO₂ production (ThCO₂) or 70% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[\[18\]](#)[\[19\]](#)

Experimental Evidence for DMC Biodegradation

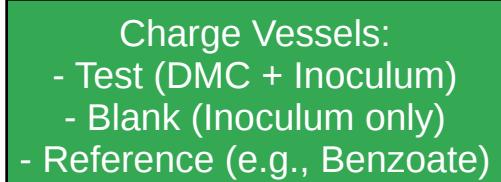
Multiple studies confirm DMC's status as readily biodegradable, consistent with OECD criteria.

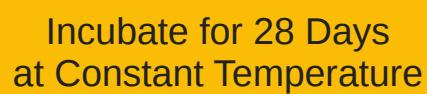

Table 2: Summary of Dimethyl Carbonate Biodegradability Data

Test Guideline	Result	Duration	Source
OECD 301C (Modified MITI)	>90% biodegradation	28 days	[5]
Oxygen Depletion	92% biodegradation	28 days	[4]
Biotic/Abiotic Process	86% biodegradation	28 days	[4]

These results robustly demonstrate that DMC is unlikely to persist in the environment.

Biodegradation Pathway


The ultimate biodegradation of dimethyl carbonate proceeds through a two-stage process. First, the ester is hydrolyzed to methanol and carbon dioxide. This can occur abiotically, as discussed previously, but is primarily mediated by esterase enzymes in microorganisms. The resulting methanol is then readily metabolized by a wide range of microorganisms to carbon dioxide and water.


1. Preparation

2. Test Setup

3. Incubation & Measurement

4. Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the OECD 301C biodegradability test.

Ecotoxicological Profile

A comprehensive environmental assessment requires evaluating a substance's potential harm to aquatic and terrestrial organisms. All available data indicate that dimethyl carbonate possesses low environmental toxicity. [3]

Aquatic Toxicity

Studies on fish, aquatic invertebrates (like Daphnia), and algae consistently show that DMC is not hazardous to the aquatic environment. [3][20]

Table 3: Summary of Aquatic Ecotoxicity Data for Dimethyl Carbonate

Species	Endpoint	Value	Exposure	Source
Fish (e.g., Zebra fish)	LC ₅₀	≥100 mg/L	96 hours	[20]
Aquatic Invertebrates (Daphnia magna)	EC ₅₀	>100 mg/L	48 hours	[20]
Algae (e.g., Pseudokirchnerie llia subcapitata)	ErC ₅₀	>100 mg/L	72 hours	[20]
Aquatic Invertebrates (Daphnia magna)	NOEC (Chronic)	25 mg/L	21 days	[4][20]
Microorganisms (Activated Sludge)	EC ₅₀	>1,000 mg/L	3 hours	[4]

LC₅₀: Lethal Concentration, 50%. EC₅₀: Effective Concentration, 50%. ErC₅₀: EC based on growth rate inhibition. NOEC: No Observed Effect Concentration.

The high concentration values required to elicit an effect underscore DMC's low risk to aquatic ecosystems.

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals concentrate in an organism. The potential for a substance to bioaccumulate is often estimated using its n-octanol/water partition coefficient ($\log K_{ow}$).

- DMC has a low $\log K_{ow}$ of 0.354. [4]* Its Bioconcentration Factor (BCF) is estimated to be less than 3.2. [4] These values strongly suggest that dimethyl carbonate has a very low potential to bioaccumulate in organisms and is not expected to biomagnify through the food chain. [3]

Human Health and Toxicological Summary

While this guide focuses on environmental impact, a brief overview of human toxicology is relevant for a complete profile. DMC exhibits low acute toxicity via oral, dermal, and inhalation routes. [3][21] It is not classified as a skin or eye irritant, nor as a skin sensitizer. [3][20]

- Metabolism: In the body, DMC is readily hydrolyzed by esterase enzymes to produce methanol and carbon dioxide. [13][21] The toxicity of DMC is therefore often considered in the context of its primary metabolite, methanol, which is further metabolized to formaldehyde and formic acid. [13][21] However, at the low exposure levels anticipated from proper industrial use, these concerns are considered relatively minor. [13]* Repeated Exposure: A 28-day repeated inhalation study in rats identified the liver as a potential target organ, but the observed effects at concentrations up to 600 ppm were not deemed adverse. [21][22] Overall, DMC is considered to have a favorable toxicological profile compared to the hazardous chemicals it often replaces. [7][21]

Life Cycle Assessment (LCA) and Overall Environmental Impact

While DMC's use and disposal phases are environmentally benign, a full assessment must also consider its production ("cradle-to-gate").

- Production Routes: The dominant commercial process is the oxidative carbonylation of methanol. [14] Newer, "greener" routes are being explored, such as the electrosynthesis of DMC from captured CO₂ and methanol. [23][24]* Global Warming Potential (GWP): A life cycle assessment comparing these two routes found that the GWP of the conventional process is significantly lower (approx. 3.2 kg CO₂ eq./kg DMC) than the novel electrochemical process at its current low-yield stage of development (63-95 kg CO₂ eq./kg DMC). [23][24][25] The high GWP of the latter is due to the large energy consumption required for product separation at a very low conversion rate (0.7%). [23][24] The study suggests that the process yield must increase to at least 20% for the electrochemical route to become competitive from a GWP standpoint. [23][24] This highlights a critical insight for researchers: while a chemical may be "green" in its application and end-of-life, its overall environmental footprint is heavily influenced by the efficiency and energy source of its manufacturing process.

Conclusion: A Balanced Assessment of DMC's Environmental Credentials

Dimethyl Carbonate stands as a compelling example of a modern green chemical. Its profile is defined by:

- Excellent Biodegradability: It is readily biodegradable and does not persist in the environment.
- Low Ecotoxicity: It poses a minimal risk to aquatic organisms.
- No Bioaccumulation: It does not accumulate in living organisms.
- Favorable Safety Profile: It is a safer alternative to many conventional toxic and hazardous solvents and reagents.

The primary area for environmental improvement lies in its production phase. While current manufacturing methods are established, the development of highly efficient, low-energy synthesis routes, particularly those utilizing waste CO₂, will be key to solidifying DMC's status as a truly sustainable chemical from cradle to grave. For professionals in research and drug development, DMC offers a powerful combination of high performance and low environmental impact, aligning with the core principles of green chemistry and sustainable science.

References

- Marchese, M., Tadiello, L., et al. (2016). Environmental Assessment of Dimethyl Carbonate Production: Comparison of a Novel Electrosynthesis Route Utilizing CO₂ with a Commercial Oxidative Carbonylation Process. *ACS Sustainable Chemistry & Engineering*.
- Lee, J. H., Lee, J. Y., et al. (2021). Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure. *Toxicology Research*.
- Japan Chemical Industry Association (JCIA). (2012). Product Safety Summary for Dimethyl carbonate. JCIA BIGDr.
- Lee, J. H., Lee, J. Y., et al. (2021). Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure. *Toxicology Research*.
- OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DMC: A Key Green Solvent for Industrial Applications.
- Marchese, M., Tadiello, L., et al. (2016). Environmental Assessment of Dimethyl Carbonate Production: Comparison of a Novel Electrosynthesis Route Utilizing CO₂ with a Commercial Oxidative Carbonylation Process. *ACS Sustainable Chemistry & Engineering*.
- Unnamed Source. (n.d.). Dimethyl Carbonate (DMC): The Eco-Friendly Solvent for Modern Industries.
- Sciencelab.com, Inc. (2005). Material Safety Data Sheet: Dimethyl carbonate.
- Envirocare Labs. (2024). Understanding Biodegradability Testing: Ensuring Environmental Safety.
- Wikipedia. (n.d.). Dimethyl carbonate.
- ResearchGate. (2016). (PDF) Environmental Assessment of Dimethyl Carbonate Production: Comparison of a Novel Electrosynthesis Route Utilizing CO₂ with a Commercial Oxidative Carbonylation Process.
- SMC-Global. (2024). The Expert Corner: Solving Industry Challenges with Dimethyl Carbonate (DMC).
- South Coast Air Quality Management District. (2010). APPENDIX A - AQMD.
- Silver Fern Chemical. (n.d.). Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate.
- OECD. (2009). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 310: Ready Biodegradability - CO₂ in sealed vessels (Headspace Test). OECD Publishing.
- Lee, D. J., Park, Y. K., et al. (2017). Environmentally-Benign Dimethyl Carbonate-Mediated Production of Chemicals and Biofuels from Renewable Bio-Oil. *Molecules*.
- OECD. (n.d.). Test No. 301: Ready Biodegradability.
- OECD. (n.d.). Test No. 301: Ready Biodegradability.

- He, C., et al. (2021). Greener production of dimethyl carbonate by the Power-to-Fuel concept: a comparative techno-economic analysis. *Green Chemistry*.
- Jayanthi, E., et al. (2015). Synthesis of dimethyl carbonate (DMC) based biodegradable nitrogen mustard ionic carbonate (NMIC) nanoparticles. *RSC Advances*.
- Kim, D. Y., et al. (2021). Solvent hydrolysis rate determines critical quality attributes of PLGA microspheres prepared using non-volatile green solvent. *International Journal of Pharmaceutics*.
- Kowa American Corporation. (n.d.). Dimethyl Carbonate (DMC), VOC Exempt. *SlideShare*.
- Tundo, P., & Selva, M. (2002). Dimethyl carbonate: a modern green reagent and solvent. *Russian Chemical Bulletin*.
- ResearchGate. (n.d.). Dimethyl Carbonate: Green Solvent and Ambident Reagent.
- Al-Shamary, K., et al. (2023). Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. *Chemical Engineering Transactions*.
- National Center for Biotechnology Information. (n.d.). Dimethyl Carbonate. PubChem Compound Database.
- ResearchGate. (n.d.). Rate of DMC Hydrolysis in Aqueous Solution.
- Al-Amin, M., & Al-Haj, A. (2021). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. *Catalysts*.
- European Chemicals Agency (ECHA). (n.d.). Dimethyl carbonate - Substance Information.
- European Chemicals Agency (ECHA). (n.d.). Dimethyl carbonate - Registration Dossier.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Environmental Advantages of Dimethyl Carbonate (DMC) in Modern Chemical Manufacturing.
- Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl carbonate.
- ResearchGate. (n.d.). DMC data used in the USEtox model, version 2.02.
- Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl carbonate.
- Shaikh, A. A., & Sivaram, S. (1996). Review of Dimethyl Carbonate (DMC) Manufacture and Its Characteristics as a Fuel Additive. *Industrial & Engineering Chemistry Research*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbino.com [nbino.com]
- 3. jcia-bigdr.jp [jcia-bigdr.jp]
- 4. carlroth.com [carlroth.com]
- 5. Dimethyl Carbonate | H₃COCOOCH₃ | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unive.it [iris.unive.it]
- 8. smc-global.com [smc-global.com]
- 9. nbino.com [nbino.com]
- 10. Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate from Silver Fern Chemical [silverfernchemical.com]
- 11. mdpi.com [mdpi.com]
- 12. Greener production of dimethyl carbonate by the Power-to-Fuel concept: a comparative techno-economic analysis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03865B [pubs.rsc.org]
- 13. aqmd.gov [aqmd.gov]
- 14. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 15. cetjournal.it [cetjournal.it]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Biodegradability Testing: Ensuring Environmental Safety | Envirocare Labs [envirocarelabs.com]
- 18. oecd.org [oecd.org]
- 19. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 20. carlroth.com [carlroth.com]
- 21. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]

- To cite this document: BenchChem. ["biodegradability and environmental impact of dimethyl carbonate"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8334205#biodegradability-and-environmental-impact-of-dimethyl-carbonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com